1,1,1,3,5,5,5-Heptamethyl-3-((S)-2-((R)-4-methylcyclohex-3-en-1-yl)propyl)trisiloxane
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Overview
Description
Trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane is a complex organosilicon compound It features a unique structure that includes a cyclohexene ring, a propyl group, and multiple trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-((S)-2-((R)-4-methylcyclohex-3-en-1-yl)propyl)trisiloxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydrosilylation of alkenes with trimethylsilyl-substituted silanes in the presence of a catalyst. The reaction conditions often include:
Catalysts: Platinum-based catalysts such as Karstedt’s catalyst.
Solvents: Non-polar solvents like toluene.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the cyclohexene ring or other parts of the molecule.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dichloromethane, tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can lead to saturated or partially reduced products.
Scientific Research Applications
Trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials, including silicon-based polymers and coatings.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 1,1,1,3,5,5,5-Heptamethyl-3-((S)-2-((R)-4-methylcyclohex-3-en-1-yl)propyl)trisiloxane exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s stability and reactivity, facilitating its use in various chemical transformations. The cyclohexene ring and propyl group contribute to the compound’s overall reactivity and potential for functionalization.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Another organosilicon compound used in similar applications, but with different functional groups.
2-Furanmethanol, tetrahydro-α,α,5-trimethyl-5-(4-methyl-3-cyclohexen-1-yl): Shares structural similarities but differs in functional groups and reactivity.
Uniqueness
Trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane is unique due to its combination of trimethylsilyl groups and a cyclohexene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
IUPAC Name |
trimethyl-[methyl-[(2S)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propyl]-trimethylsilyloxysilyl]oxysilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O2Si3/c1-15-10-12-17(13-11-15)16(2)14-22(9,18-20(3,4)5)19-21(6,7)8/h10,16-17H,11-14H2,1-9H3/t16-,17+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJPSXUVRYNZKN-SJORKVTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](CC1)[C@H](C)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O2Si3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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